2-(4-tert-butylbenzenesulfonyl)acetamide

Catalog No.
S3246607
CAS No.
1023498-33-0
M.F
C12H17NO3S
M. Wt
255.33
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-tert-butylbenzenesulfonyl)acetamide

CAS Number

1023498-33-0

Product Name

2-(4-tert-butylbenzenesulfonyl)acetamide

IUPAC Name

2-(4-tert-butylphenyl)sulfonylacetamide

Molecular Formula

C12H17NO3S

Molecular Weight

255.33

InChI

InChI=1S/C12H17NO3S/c1-12(2,3)9-4-6-10(7-5-9)17(15,16)8-11(13)14/h4-7H,8H2,1-3H3,(H2,13,14)

InChI Key

VPUKYFHWABOBAB-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)CC(=O)N

Solubility

not available

Application in Organic Light-Emitting Diodes

Specific Scientific Field: Materials Chemistry

Methods of Application or Experimental Procedures: Two novel blue fluorescent materials with asymmetric structure were designed and synthesized, one of which includes the “2-((4-(Tert-butyl)phenyl)sulfonyl)ethanamide” structure. These compounds were used as emitters in OLEDs .

Results or Outcomes: The two compounds showed high fluorescence quantum yield (Φf) in film because of the restricting π–π stacking, and displayed apparent mechanochromic properties. The emissions displayed 50 nm/23 nm red shifts after grinding. OLEDs using these compounds as emitters exhibited good efficiencies .

Crystal Structure Analysis

Specific Scientific Field: Crystallography

Methods of Application or Experimental Procedures: The crystal structure of the compound was determined using X-ray diffraction techniques .

Results or Outcomes: The crystal structure was successfully determined, providing valuable information about the compound’s molecular geometry and intermolecular interactions .

Application in Organic Field-Effect Transistors

Specific Scientific Field: Materials Science and Engineering

Methods of Application or Experimental Procedures: Three (Z)-1,2-bis (4- (tert-butyl)phenyl)ethane based alternating copolymers were synthesized with thiophene, thieno [3,2- b ]thiophene, and dithieno [3,2- b :2′,3′- d ]thiophene moieties. These copolymers were then used in the fabrication of OFET devices .

Results or Outcomes: The copolymer PBPTT was successfully used to fabricate ambient stable and high performance flexible OFET devices, with a charge carrier mobility of up to 0.27 cm 2 V −1 s −1 and an on/off ratio of 10 4 .

Application in Synthesis of Fluorescent Compounds

Specific Scientific Field: Organic Chemistry

Summary of the Application: This compound has been used in the synthesis of fluorescent compounds, specifically 2-(4-(tert-butyl)phenyl)benzo[b]thiophene 1,1-dioxide and (4-methoxyphenyl)(2-(4-methoxyphenyl) benzo[b]thiophen-3-yl)methanone .

Methods of Application or Experimental Procedures: A Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene was used to synthesize these fluorescent compounds .

Results or Outcomes: The synthesized compounds exhibit a fluorescence quantum yield of up to 1 and can be used as a cannabinoid receptor ligand .

Application in Synthesis of 2-Nitroindoles

Summary of the Application: This compound has been used in the synthesis of 2-nitroindoles .

Methods of Application or Experimental Procedures: The compound was used as a reagent for mono- Boc protection of α,ω-diamines .

Results or Outcomes: The synthesis of 2-nitroindoles was successfully achieved .

Application in Antifungal, Antioxidant, and Cancer-Fighting Properties

Specific Scientific Field: Pharmacology and Oncology

Summary of the Application: The compound identified as 2,4-Ditert butyl phenol (2,4-DTBP) was successfully extracted from Plumbago zeylanica using Ethyl acetate and confirmed through GC–MS analysis . It has been investigated for its antifungal, antioxidant, and cancer-fighting properties .

Methods of Application or Experimental Procedures: The isolation and purification of 2,4-DTBP were accomplished using HPLC, and its structure was characterized as C14H22O through 1H NMR analysis . The fungicidal activity of 2,4-DTBP against Botrytis cinerea was proven through agar plate assay, and its cytotoxic activity was evaluated using MCF-7 cells (a breast carcinoma cell line) .

Results or Outcomes: The compound was found to have antifungal, antioxidant, and cytotoxic activity. It was effective against Botrytis cinerea and showed cytotoxic activity against MCF-7 cells with an identified IC50 value of 5 μg/ml .

2-((4-(Tert-butyl)phenyl)sulfonyl)ethanamide, also known as N-Amino-2-((4-(tert-butyl)phenyl)sulfonyl)ethanamide, is an organic compound containing a sulfonyl group bonded to an ethanamide moiety. The presence of a tert-butyl group on the phenyl ring suggests potential applications in medicinal chemistry due to the lipophilic nature of the tert-butyl group []. However, limited information is currently available regarding its specific origin or significance in scientific research.


Molecular Structure Analysis

The key features of the molecule include:

  • Sulfonyl group (SO2): This group introduces polarity to the molecule and can participate in hydrogen bonding with other molecules.
  • Ethanamide moiety (CH3CONH2): This amide group can participate in hydrogen bonding and can be a site for potential chemical modifications.
  • Tert-butyl group ((CH3)3C): This bulky group increases the lipophilicity of the molecule, potentially influencing its absorption and distribution properties.

Chemical Reactions Analysis

  • Hydrolysis: The amide bond can be cleaved under acidic or basic conditions, yielding the corresponding amine and carboxylic acid derivatives.
R-CONH2 + H2O -> R-COOH + NH3
  • Nucleophilic substitution: The sulfonyl group might be susceptible to nucleophilic substitution reactions depending on the reaction conditions.

Limited data is available on the synthesis of this specific compound.


Physical And Chemical Properties Analysis

  • Physical state: Likely a solid at room temperature due to the presence of the bulky tert-butyl group.
  • Solubility: Sparingly soluble in water due to the hydrophobic tert-butyl group but potentially soluble in organic solvents.
  • Melting point and boiling point: Data not available.

There is no current information available regarding the specific mechanism of action of 2-((4-(Tert-butyl)phenyl)sulfonyl)ethanamide.

Additional Points

  • The limited information available suggests that 2-((4-(Tert-butyl)phenyl)sulfonyl)ethanamide might be a relatively new compound or one not yet widely studied.
  • Further research is necessary to explore its potential applications, synthesis methods, and detailed chemical and biological properties.

XLogP3

1.8

Dates

Modify: 2023-08-19

Explore Compound Types